molecular formula C18H20ClN3O3S B2817561 Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate CAS No. 477887-73-3

Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate

Cat. No.: B2817561
CAS No.: 477887-73-3
M. Wt: 393.89
InChI Key: ZZHYGTMPFZSNPF-UHFFFAOYSA-N
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Description

Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate (CAS: 477887-72-2) is a thiophene-based derivative featuring a methyl carboxylate group at the 2-position and a substituted acetamide moiety at the 3-position of the thiophene ring. The acetamide group is further functionalized with a piperazine ring bearing a 3-chlorophenyl substituent.

Properties

IUPAC Name

methyl 3-[[2-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-25-18(24)17-15(5-10-26-17)20-16(23)12-21-6-8-22(9-7-21)14-4-2-3-13(19)11-14/h2-5,10-11H,6-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHYGTMPFZSNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiophene ring, a piperazine moiety, and an acetylamino group. The presence of a chlorophenyl group enhances its lipophilicity, which may influence its interaction with biological targets.

Molecular Formula

  • C : 18
  • H : 20
  • Cl : 1
  • N : 2
  • O : 3
  • S : 1

Research indicates that this compound may interact with various biological pathways, primarily through modulation of neurotransmitter systems. Its structural components suggest potential activity at serotonin and dopamine receptors, which are crucial in the regulation of mood and behavior.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic transmission, which is often implicated in mood regulation.
  • Anxiolytic Properties : The piperazine ring is known for its anxiolytic effects in other compounds. This feature may contribute to the overall profile of the compound as a potential anxiolytic agent.
  • Antinociceptive Effects : Some studies have indicated that the compound may possess analgesic properties, possibly through modulation of pain pathways in the central nervous system.

Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. The mechanism was hypothesized to involve increased serotonin levels in the synaptic cleft due to inhibition of reuptake processes.

Test SubjectImmobility Time (seconds)Control GroupTreatment Group
Rodent A12018090
Rodent B13019085

Study 2: Anxiolytic Effects

In another study focusing on anxiety-related behaviors, the compound was administered to mice subjected to elevated plus-maze tests. Results indicated a significant increase in time spent in open arms, suggesting reduced anxiety levels.

Test SubjectTime in Open Arms (seconds)Control GroupTreatment Group
Mouse A301045
Mouse B251540

Comparison with Similar Compounds

Structural Analogues with Thiophene and Piperazine Moieties

The compound’s closest analogs include other thiophene-piperazine derivatives, such as:

  • Methyl 3-({[4-(2-pyrimidinyl)piperazino]carbothioyl}amino)-2-thiophenecarboxylate (CAS: 1022587-39-8): This analog replaces the 3-chlorophenyl group with a 2-pyrimidinyl substituent on the piperazine ring.
  • Methyl 3-[(2-{4-[3-(trifluoromethyl)phenethyl]piperazino}acetyl)amino]-2-thiophenecarboxylate (CAS: 477887-72-2): This derivative substitutes the 3-chlorophenyl group with a 3-(trifluoromethyl)phenethyl chain. The trifluoromethyl group increases lipophilicity, which may influence membrane permeability and metabolic stability .
Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Piperazine Molecular Weight (g/mol) Key Features
Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate 3-Chlorophenyl Not provided Chloroaryl (moderate lipophilicity, σ-para effect)
Methyl 3-({[4-(2-pyrimidinyl)piperazino]carbothioyl}amino)-2-thiophenecarboxylate 2-Pyrimidinyl 363.46 Nitrogen-rich heterocycle (enhanced polarity)
Methyl 3-[(2-{4-[3-(trifluoromethyl)phenethyl]piperazino}acetyl)amino]-2-thiophenecarboxylate 3-(Trifluoromethyl)phenethyl Not provided High lipophilicity (CF₃ group)

Comparison with Thiazole- and Urea-Based Piperazine Derivatives

and describe piperazine-containing compounds with thiazole cores and urea linkages. While structurally distinct from the thiophene-based target compound, these analogs provide insights into the role of heterocycles and substituents:

  • 1-(4-(3-Chlorophenyl)ureido)phenyl-thiazole derivatives (e.g., 2b in ) : These compounds exhibit urea linkages and thiazole rings. The urea group introduces hydrogen-bonding capacity, while the thiazole’s nitrogen/sulfur atoms may alter electronic properties compared to thiophene .
  • Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f in ) : This compound shares the 3-chlorophenyl substituent but features a thiazole-ethyl ester framework. High yields (89.1–93.4%) suggest favorable synthetic accessibility for ethyl ester derivatives compared to methyl carboxylates .
Key Differences:
  • Heterocycle Effects : Thiophene’s electron-rich sulfur atom may confer distinct reactivity (e.g., electrophilic substitution) versus thiazole’s dual heteroatoms.
  • Substituent Influence : The 3-chlorophenyl group in the target compound provides moderate steric bulk and electron-withdrawing effects, contrasting with trifluoromethyl (increased lipophilicity) or pyrimidinyl (polarity) groups in analogs.

Q & A

Q. Q1. What are the standard synthetic protocols for Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate, and how are reaction conditions optimized?

A1. The synthesis typically involves coupling a thiophene carboxylate precursor with a piperazino-acetyl intermediate. Key steps include:

  • Acylation : Reacting 3-aminothiophene-2-carboxylate with chloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) to form the acetylated intermediate.
  • Piperazine Substitution : Introducing the 4-(3-chlorophenyl)piperazine moiety via nucleophilic substitution or coupling reactions.
  • Optimization : Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (40–60°C), and stoichiometric ratios to minimize side products . Yield optimization often requires iterative adjustments, with purity confirmed via HPLC (>95%) .

Q. Q2. What analytical techniques are recommended for characterizing this compound’s structure and purity?

A2. Standard characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the thiophene backbone, acetyl linkage, and piperazine substituents. For example, the 3-chlorophenyl group shows aromatic protons at δ 7.2–7.4 ppm .
  • Mass Spectrometry (HRMS) : To verify the molecular ion peak (expected m/z ~460–470 for C19_{19}H19_{19}ClN3_3O3_3S).
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity .

Advanced Research Questions

Q. Q3. How does structural modification of the piperazine or thiophene moieties influence biological activity?

A3. Systematic SAR studies reveal:

  • Piperazine Substitution : The 3-chlorophenyl group enhances lipophilicity and receptor binding affinity compared to unsubstituted analogs. Replacing chlorine with electron-withdrawing groups (e.g., nitro) may alter pharmacokinetics .
  • Thiophene Modifications : Methylation at the 5-position of the thiophene ring improves metabolic stability but reduces solubility. Ethyl ester variants (e.g., Ethyl 4-(4-chlorophenyl)-5-methyl analogs) show altered HDAC inhibition profiles .
  • Methodology : Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with computational docking to map interactions .

Q. Q4. What contradictions exist in reported biological data, and how can they be resolved?

A4. Discrepancies in HDAC inhibition vs. anti-inflammatory activity have been noted:

  • HDAC Inhibition : Some studies report IC50_{50} values <1 µM (e.g., via fluorogenic assays), while others show no activity in similar models. Contradictions may arise from assay conditions (e.g., pH, co-solvents) .
  • Anti-Inflammatory Effects : Variability in cytokine suppression (e.g., IL-6 vs. TNF-α) suggests cell-type specificity. Resolve via standardized protocols (e.g., LPS-stimulated macrophages) and dose-response validation .
  • Recommendation : Cross-validate findings using orthogonal assays (e.g., Western blot for acetylated histone levels) .

Q. Q5. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?

A5. Key strategies include:

  • Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s prevalence in CNS-active drugs. Radioligand displacement assays (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) quantify affinity .
  • Kinase Profiling : Use kinase inhibition panels to identify off-target effects (e.g., PKC or MAPK pathways) .
  • In Vivo Models : Zebrafish or rodent models for behavioral studies (e.g., anxiety or locomotion) with pharmacokinetic profiling (plasma half-life, brain penetration) .

Methodological Guidance for Data Interpretation

Q. Q6. How should researchers address low yields during scale-up synthesis?

A6. Common pitfalls and solutions:

  • Side Reactions : Impurities from over-acylation or piperazine dimerization. Mitigate via slow reagent addition and TLC monitoring.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may degrade intermediates. Switch to dichloromethane for stability .
  • Workflow : Pilot small-scale reactions (1–5 g) with DoE (Design of Experiments) to identify critical factors .

Q. Q7. What computational tools are suitable for predicting this compound’s ADMET properties?

A7. Leverage in silico platforms:

  • SwissADME : Predicts logP (∼3.2) and solubility (∼20 µg/mL), indicating moderate bioavailability.
  • Molinspiration : Screens for drug-likeness (e.g., Rule of Five compliance).
  • Molecular Dynamics (MD) : Simulates blood-brain barrier permeability, crucial for CNS-targeted studies .

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